molecular formula C10H9Cl2N B2507380 6-(Chloromethyl)quinoline hydrochloride CAS No. 2764-59-2

6-(Chloromethyl)quinoline hydrochloride

Cat. No. B2507380
CAS RN: 2764-59-2
M. Wt: 214.09
InChI Key: SFSJEEURWPMFDR-UHFFFAOYSA-N
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Description

Quinoline derivatives are a significant class of compounds due to their diverse biological activities and applications in medicinal chemistry. The compound of interest, 6-(Chloromethyl)quinoline hydrochloride, is a quinoline derivative that serves as an intermediate in the synthesis of various complex quinoline compounds. These compounds have been extensively studied for their potential use in various fields, including anticancer research and the development of nonlinear optical materials .

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, a three-step one-pot synthesis approach has been developed to create (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives from ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate and aromatic or heteroaromatic aldehydes. This method is notable for its simplicity, tolerance of a wide range of substituents, and good yields . Additionally, 6-chloro(dichloro-, trichloro-)methyl-3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones have been synthesized and modified under the action of nucleophilic and non-nucleophilic bases, showcasing the versatility of quinoline derivatives in chemical reactions .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized using various experimental methods and quantum chemical calculations. For example, 6,7-dichloro-2-methyl-5,8-quinolinedione, a related compound, has been investigated using X-ray diffraction and IR spectrum analysis, supplemented by density functional theory (DFT) calculations. These studies help in understanding the molecular electrostatic potential, molecular orbitals, and intra- and intermolecular bonding of the compounds .

Chemical Reactions Analysis

Quinoline derivatives undergo a range of chemical reactions, which can be utilized to synthesize novel compounds. For instance, 6-chloro-2-(1-methylhydrazino)quinoxaline 4-oxide has been used in 1,3-dipolar cycloaddition reactions to form pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]quinoxaline hydrochloride . Moreover, the reactivity of 6-chloro(dichloro-, trichloro)methyl-3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones towards different bases has been explored, leading to various substitution, elimination, and isomerization products .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are crucial for their potential applications. For example, the cytotoxic activity of 6,7-dichloro-2-methyl-5,8-quinolinedione against human cancer cell lines has been evaluated, showing higher activity against cell lines with a higher level of NQO1 enzyme . Additionally, the nonlinear optical (NLO) properties of arylated quinolines have been assessed, indicating that these compounds are promising candidates for technological applications .

Scientific Research Applications

  • Corrosion Inhibition in Steel :6-(Chloromethyl)quinoline hydrochloride shows potential as a corrosion inhibitor for carbon steel in acidic environments. A study found that it acts as a mixed-type inhibitor and is effective in forming a protective film on metallic surfaces. Its adsorption follows the Langmuir isotherm, and scanning electron microscopy confirmed its performance against corrosion (Faydy et al., 2016).

  • Synthesis of Novel Chemical Structures :The compound has been used in the synthesis of various novel structures like pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]quinoxaline. These compounds were formed via 1,3-dipolar cycloaddition reactions, indicating the versatility of 6-(Chloromethyl)quinoline hydrochloride in organic synthesis (Kim et al., 1990).

  • Stable Bidentate Transition Metal Complexes :It has been utilized in the synthesis and evaluation of stable bidentate transition metal complexes as hypoxia-selective cytotoxins. These complexes have shown potential in the targeted treatment of hypoxic cells, which is significant in cancer therapy (Milbank et al., 2009).

  • New Class of Quinoline Derivatives :It's been used to create new (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives. These new compounds could be significant for developing more complex quinoline compounds in medicinal chemistry (Li et al., 2017).

  • Antibacterial and Antifungal Activities :Quinoline derivatives of 6-(Chloromethyl)quinoline hydrochloride exhibited antibacterial activity against Gram-positive bacteria, highlighting its potential in developing new antimicrobial agents (Kohl et al., 1973).

  • Photoexcitation Dynamics in Polymer Films :The compound has been studied for its photoexcitation dynamics, especially in applications like OLEDs and electrooptics. Its doped polymer films show nanoscale heterogeneity, indicating potential in materials science (Mehata, 2018).

  • Fluorescent Probes for DNA Detection :Novel benzimidazo[1,2-a]quinolines, substituted with this compound, have been synthesized and proposed as potential fluorescent probes for DNA detection, indicating its role in biochemical and medical research (Perin et al., 2011).

  • Anticancer Studies :A novel compound bearing a tri-quinoline moiety was synthesized, which exhibits higher cytotoxicity in certain cancer cell lines. This indicates its potential use in cancer research and drug development (Gayathri et al., 2017).

  • Antiseptic Properties :It has been explored for its antiseptic properties, particularly in the form of quaternary salts. This aspect makes it a candidate for further research in antimicrobial applications (Browning et al., 1926).

Safety and Hazards

The safety information for 6-(Chloromethyl)quinoline hydrochloride indicates that it is classified under GHS05 (corrosive) and GHS07 (harmful) . The hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Quinoline and quinazolinone derivatives have received significant attention due to their wide range of biopharmaceutical activities . Future research may focus on the development of novel antibiotics to treat resistant bacteria strains . The modification of drug molecules like 6-(Chloromethyl)quinoline hydrochloride is a fast method to introduce diversity into the already biologically active scaffold .

properties

IUPAC Name

6-(chloromethyl)quinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN.ClH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;/h1-6H,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSJEEURWPMFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CCl)N=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Chloromethyl)quinoline hydrochloride

CAS RN

2764-59-2
Record name 6-(chloromethyl)quinoline hydrochloride
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Synthesis routes and methods

Procedure details

To a solution of quinolin-4-ylmethanol MDE 32046 (0.24 g, 1.51 mmol) in dry CH2Cl2 (10 mL) at 0° C. under N2 in a 50 mL round-bottomed flask equipped with a magnetic stirrer was added dropwise SOCl2 (2.3 mL, 31.2 mmol) and the mixture was stirred for 1 h at RT. The volatiles were then removed at 40° C. under vacuum and the residue was taken up in CH2Cl2 (20 mL) before concentration back to dryness at 40° C. under vacuum (done 3 times) to give 6-(chloromethyl)quinoline hydrochloride MDE 32048 as an off-white solid (301 mg, 93% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
32046
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Yield
93%

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